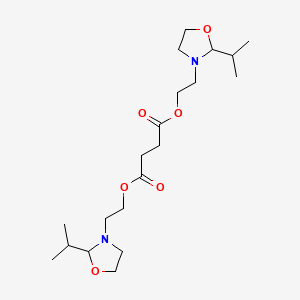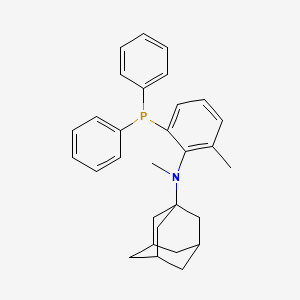
N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a phosphino group, a methylphenyl group, and an adamantane backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantane Backbone: The adamantane structure is synthesized through a series of cyclization reactions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a phosphination reaction.
Final Assembly: The final step involves the coupling of the adamantane backbone with the methylphenyl and diphenylphosphino groups under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
化学反应分析
Types of Reactions
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学研究应用
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-2-amine: Similar structure but with a different position of the methyl group.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-3-amine: Another positional isomer.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-4-amine: Yet another positional isomer.
Uniqueness
The uniqueness of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
属性
分子式 |
C30H34NP |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine |
InChI |
InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3 |
InChI 键 |
ZFVKYSBEBCYADT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)

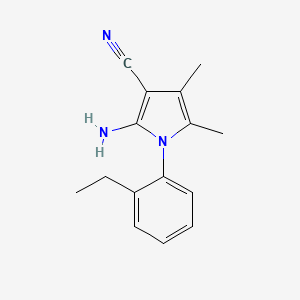

![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)
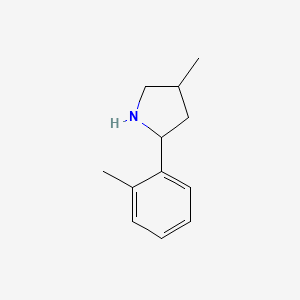
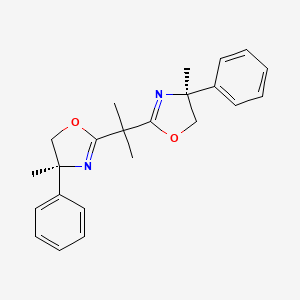
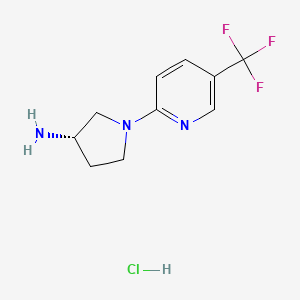
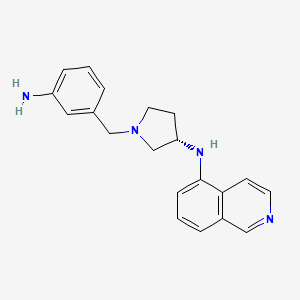
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
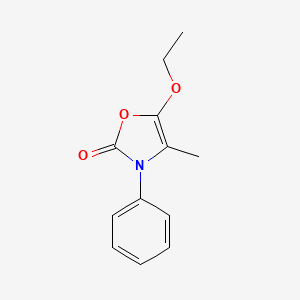
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
